molecular formula C18H19F3N8 B15117948 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine

Cat. No.: B15117948
M. Wt: 404.4 g/mol
InChI Key: GVHAENODQKDXTD-UHFFFAOYSA-N
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Description

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo ring, followed by the construction of the pyridazine ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and trifluoromethylating agents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • 5-(3-Pyridinyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and specificity.

Properties

Molecular Formula

C18H19F3N8

Molecular Weight

404.4 g/mol

IUPAC Name

3-ethyl-6-[2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H19F3N8/c1-2-14-23-25-16-5-6-17(26-29(14)16)28-9-11-7-27(8-12(11)10-28)15-4-3-13(22-24-15)18(19,20)21/h3-6,11-12H,2,7-10H2,1H3

InChI Key

GVHAENODQKDXTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NN=C(C=C5)C(F)(F)F

Origin of Product

United States

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